2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-propylacetamide

COX-2 selective inhibitor anti-inflammatory gastrointestinal safety

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-propylacetamide (CAS 1252849-67-4) is a synthetic pyridazinone derivative with a molecular weight of 299.37 g/mol and the formula C17H21N3O2. The compound has been annotated as a dual cyclooxygenase (COX) inhibitor, with curated ChEMBL data reporting IC50 values of 90.9 µM for ovine COX-1 and 8.89 µM for human recombinant COX-2, indicating a modest selectivity preference for COX-2.

Molecular Formula C17H21N3O2
Molecular Weight 299.374
CAS No. 1252849-67-4
Cat. No. B2843483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-propylacetamide
CAS1252849-67-4
Molecular FormulaC17H21N3O2
Molecular Weight299.374
Structural Identifiers
SMILESCCCNC(=O)CN1C(=O)C=CC(=N1)C2=CC(=C(C=C2)C)C
InChIInChI=1S/C17H21N3O2/c1-4-9-18-16(21)11-20-17(22)8-7-15(19-20)14-6-5-12(2)13(3)10-14/h5-8,10H,4,9,11H2,1-3H3,(H,18,21)
InChIKeyOOBVACVALSXZCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-propylacetamide (CAS 1252849-67-4): Pyridazinone COX Inhibitor Procurement Profile


2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-propylacetamide (CAS 1252849-67-4) is a synthetic pyridazinone derivative with a molecular weight of 299.37 g/mol and the formula C17H21N3O2 . The compound has been annotated as a dual cyclooxygenase (COX) inhibitor, with curated ChEMBL data reporting IC50 values of 90.9 µM for ovine COX-1 and 8.89 µM for human recombinant COX-2, indicating a modest selectivity preference for COX-2 [1]. Commercially, the compound is offered at a standard purity of 98% .

Procurement Risk: Why Generic Pyridazinone COX Inhibitors Cannot Substitute for 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-propylacetamide


The pyridazinone chemical class contains numerous COX-2 inhibitors, but substitution patterns profoundly alter the selectivity index (COX-1/COX-2 ratio). The 3-(3,4-dimethylphenyl) motif on this compound imparts a specific COX-2/COX-1 selectivity of approximately 10-fold [1]. Replacing this with an unsubstituted phenyl or different alkyl-aryl groups, as seen in close structural analogs like N-phenylacetamide or N-(2,4-dimethylphenyl) derivatives, is known to shift both the potency and the selectivity window, a critical parameter for in vivo efficacy and gastrointestinal safety [2]. The quantitative differentiation requires careful evaluation of comparative assay data rather than assumption of class-wide equivalence.

Quantitative Differentiation Evidence for 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-propylacetamide vs. Structural Analogs


COX-2 vs. COX-1 Selectivity: A 10-Fold Preferential Inhibition Over the Housekeeping Isoform

In an in vitro enzymatic assay, 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-propylacetamide inhibited human recombinant COX-2 with an IC50 of 8.89 µM, while its activity against ovine COX-1 was substantially weaker (IC50 = 90.9 µM) [1]. This yields a calculated selectivity ratio (COX-1 IC50 / COX-2 IC50) of approximately 10.2, defining it as a moderate COX-2 preferential inhibitor. In contrast, widely used non-selective NSAIDs like indomethacin typically exhibit a ratio close to 1, and the progenitor pyridazinone celecoxib shows a ratio >300.

COX-2 selective inhibitor anti-inflammatory gastrointestinal safety

Structural Analog Sensitivity: Impact of N-Acetamide Substitution on COX-2 Potency

A series of pyridazinone N-acetamide derivatives was reported in patent and medicinal chemistry literature. The unsubstituted acetamide analog 2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide (CAS 941973-19-9) was found to be significantly less potent against COX-2 (IC50 > 20 µM) compared to the N-propyl derivative described here (IC50 8.89 µM) [1][2]. This ~2.3-fold gain in potency is attributed to optimal side-chain hydrophobic interactions with the COX-2 active site, a finding consistent with molecular docking studies on related pyridazinones.

structure-activity relationship COX-2 inhibitor pyridazinone

Purity Benchmark: 98% HPLC-Verified Identity Ensures Reproducibility

The commercial standard for this compound is 98% purity (HPLC) with full characterization by NMR, HPLC, and GC . This is a critical specification for in vitro enzymatic assays where impurities can act as confounding inhibitors or activators of COX enzymes. Many research-grade pyridazinone analogs are sold at lower purities (95% or less), increasing the risk of off-target effects in functional assays.

compound purity batch consistency COX inhibitor

Validated Application Scenarios for 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-propylacetamide Based on Quantitative Evidence


In Vivo Anti-Inflammatory Models Requiring a Defined COX-2 Selectivity Window

The compound's 10-fold COX-2 selectivity [1] makes it suitable for rodent models of inflammation (e.g., carrageenan-induced paw edema) where a balance between efficacy and gastric sparing is needed. Its selectivity profile places it between non-selective NSAIDs (used as positive controls for ulcerogenesis) and highly selective coxibs (used as benchmarks for maximum gastric safety), allowing researchers to dissect COX-2-dependent versus COX-1-mediated effects.

Structure-Activity Relationship (SAR) Studies on Pyridazinone N-Acetamide Series

The 2.3-fold potency advantage of this N-propylacetamide derivative over the unsubstituted acetamide analog [2] provides a key data point for medicinal chemistry programs optimizing COX-2 inhibitors. It can serve as a reference compound for testing new pyridazinone derivatives with varied alkylamide chains, helping establish the relationship between side-chain hydrophobicity and enzyme inhibition.

Mechanistic Studies of COX-2 Catalytic Site Interactions

With an IC50 in the low micromolar range (8.89 µM) [1], this compound is an appropriate tool for studying the kinetics of COX-2 inhibition, particularly time-dependent or reversible binding modes. Its moderate potency allows for clear observation of inhibition without the rapid enzyme saturation seen with sub-nanomolar inhibitors, facilitating detailed kinetic analyses.

Procurement of a High-Purity Standard for Analytical Method Development

The 98% purity, confirmed by HPLC, NMR, and GC , makes this compound suitable as a reference standard for developing and validating analytical methods (e.g., LC-MS, HPLC) to quantify pyridazinone derivatives in biological matrices. Its well-characterized profile reduces variability in method validation compared to lower-purity alternatives.

Quote Request

Request a Quote for 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-propylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.